N-cyclopropyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide
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Overview
Description
N-cyclopropyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
The synthesis of N-cyclopropyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide typically involves multi-step procedures. One common synthetic route includes the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring . The morpholine moiety is then introduced through nucleophilic substitution reactions. Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
N-cyclopropyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-cyclopropyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of neurotransmitter receptors . The exact molecular targets and pathways involved depend on the specific biological context.
Comparison with Similar Compounds
N-cyclopropyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide can be compared with other benzothiazole derivatives, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antipsychotic properties.
6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives: Exhibits anti-inflammatory and analgesic activities.
N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine: Used in pharmaceutical testing.
Properties
Molecular Formula |
C17H21N3O4S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C17H21N3O4S/c1-22-11-5-6-12(23-2)15-14(11)19-17(25-15)20-7-8-24-13(9-20)16(21)18-10-3-4-10/h5-6,10,13H,3-4,7-9H2,1-2H3,(H,18,21) |
InChI Key |
OERTXPVPOOBIHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCOC(C3)C(=O)NC4CC4 |
Origin of Product |
United States |
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